3-(Dimethylamino)propanoic acid
Overview
Description
3-(Dimethylamino)propanoic acid is a compound that is structurally characterized by the presence of a dimethylamino group attached to a propanoic acid moiety. While the provided papers do not directly discuss 3-(dimethylamino)propanoic acid, they do provide insights into the behavior and properties of structurally related compounds, which can be informative for understanding the compound .
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the reaction products are often confirmed using techniques such as X-ray crystallography, as in the case of the products formed from the reaction of 3-dimethylamino-2,2-dimethyl-2H-azirine . Spectral tools such as 1H NMR, 13C NMR, and FTIR studies are also employed to elucidate the structures of synthesized compounds, as seen in the study of the 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye .
Chemical Reactions Analysis
The reactivity of compounds containing the dimethylamino group can vary significantly depending on the reaction conditions and the presence of other functional groups. For example, the chemical reactivity of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one towards phosphorus reagents leads to the formation of various products, including diethyl 2-phosphonochromone and diethyl 3-phosphonopyrone . Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions is another example of the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical properties such as density and thermal behavior of dimethylamino-containing compounds are influenced by their chemical structure. The densities of unloaded and CO2-loaded 3-dimethylamino-1-propanol solutions have been measured, and the data were modeled to understand the behavior of these solutions . Thermal analysis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was conducted using TG-DTA to study its thermal stability . Additionally, the equilibrium CO2 solubility in aqueous 3-dimethylamino-1-propanol solution has been investigated, providing insights into the thermodynamic behavior of these types of compounds .
Scientific Research Applications
1. Thermal Imaging Applications
The use of 3-(dimethylamino)propanoic acid in thermal imaging is highlighted in a study by Li An et al. (2015). They synthesized a water-soluble resin with tertiary amine oxide side substituents using 3-(dimethylamino)propanoic acid. This resin showed unique thermal behaviors and thermo-induced solubility change, making it suitable for chemical-free thermal laser imaging applications (Li An, B. Yu, J. Pu, & Zhongxiao Li, 2015).
2. Study of Physical Properties in Acidic Gases Separation Processes
A. Blanco et al. (2017) explored the physical properties of aqueous solutions of 3-(dimethylamino)propanoic acid for potential use in acidic gases separation processes. The study provided valuable insights into the suitability of this compound in operations controlled by mass transfer (A. Blanco, A. García-Abuín, D. Gómez‐Díaz, & J. Navaza, 2017).
3. Synthesis of Water-Soluble Phenolic Resin
Liang Zhong-xiao (2008) reported on the synthesis of a novel water-soluble phenolic resin using 3-(dimethylamino)propanoic acid. The study revealed that this resin had excellent film-forming properties, suggesting potential applications in specialized coatings and adhesives (Liang Zhong-xiao, 2008).
4. High-Performance Anion Exchange Membranes
M. I. Khan et al. (2021) utilized 3-(dimethylamino)propanoic acid in the preparation of anion exchange membranes for acid recovery. These membranes exhibited outstanding thermal, chemical, and mechanical stability, highlighting the potential of 3-(dimethylamino)propanoic acid in membrane technology for environmental applications (M. I. Khan, Jinzhan Su, & Liejin Guo, 2021).
5. Genetically Encoded Fluorescent Amino Acid
In the field of protein studies, D. Summerer et al. (2006) demonstrated the incorporation of a fluorescent amino acid, dansylalanine, which contains 3-(dimethylamino)propanoic acid, into proteins. This application opens up possibilities for detailed biochemical and cellular studies of protein structure and function (D. Summerer, Shuo Chen, N. Wu, A. Deiters, J. Chin, & P. Schultz, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(dimethylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOXSQYGVIXBBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286407 | |
Record name | 3-(dimethylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)propanoic acid | |
CAS RN |
6300-04-5 | |
Record name | 3-(Dimethylamino)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6300-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6300-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73153 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6300-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(dimethylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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